2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorophenyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the azetidine intermediate.
Attachment of the Fmoc Protecting Group: The Fmoc group is attached using Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or fluorophenyl derivatives.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric protection, allowing selective reactions at other functional groups. The fluorophenyl group can enhance binding affinity to target proteins, while the azetidine ring can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-chlorophenyl)azetidin-3-yl]acetic acid: Contains a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness
The presence of the fluorophenyl group in 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-18-11-9-17(10-12-18)26(13-24(29)30)15-28(16-26)25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVMCKPDJFELPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.